Bacteriostatic Activity Ranking: p-Butylamino > p-Ethylamino > p-Amino PABA Derivatives
In a systematic evaluation of N-substituted p-aminobenzoic acid derivatives, p-butylaminobenzoic acid exhibited the highest antibacterial activity among the free acid forms tested. The study established a rank order of decreasing bacteriostatic activity: p-butylaminobenzoic acid > p-ethylaminobenzoic acid > p-aminobenzoic acid [1]. This head-to-head comparison demonstrates that the n-butyl substitution confers quantifiably superior antibacterial efficacy relative to both the unsubstituted parent and the shorter-chain ethyl analog. Additionally, among procaine hydrochloride derivatives, the N-butyl derivative displayed greater antibacterial action than the N-ethyl derivative [1].
| Evidence Dimension | Bacteriostatic Activity (Rank Order) |
|---|---|
| Target Compound Data | Highest activity among free acid forms |
| Comparator Or Baseline | p-Ethylaminobenzoic acid (intermediate activity); p-Aminobenzoic acid (lowest activity) |
| Quantified Difference | p-Butylamino > p-Ethylamino > p-Amino (rank order) |
| Conditions | Bacteriostatic assay in trypticase soy broth |
Why This Matters
For researchers developing antibacterial agents or studying PABA antagonism, selecting the butyl derivative over shorter-chain analogs is justified by documented superior activity, not merely structural convenience.
- [1] Goetchius GR, Lawrence CA. The Antibacterial Activity of Some N-Substituted p-Aminobenzoic Acid Derivatives. Summary: Among the acids, order of decreasing activity: p-butylaminobenzoic acid > p-ethylaminobenzoic acid > p-aminobenzoic acid. View Source
